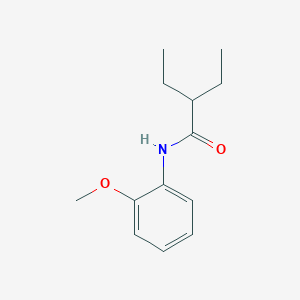![molecular formula C14H19BrN2O3 B5753767 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as BMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide may act as an inhibitor of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide may also modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has some limitations. It has a low solubility in water, which may make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is the development of more potent and selective sodium channel inhibitors based on the structure of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. Another area of interest is the investigation of the role of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in the regulation of GABAergic neurotransmission. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in humans.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide involves the reaction of 2-(4-bromophenoxy) ethylamine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with morpholine to obtain 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been investigated as a potential treatment for neuropathic pain, epilepsy, and anxiety disorders. Additionally, 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c15-12-1-3-13(4-2-12)20-11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZVKLAYYMGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7335658 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)

